

A Comparative Guide to the Characterization of 4-Hydroxy-4-phenylpentan-2-one

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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for **4-Hydroxy-4-phenylpentan-2-one** and an aliphatic analogue, 4-Hydroxy-4-methyl-2-pentanone. The information presented herein is intended to support researchers in the identification and differentiation of these related β -hydroxy ketones through common analytical techniques.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **4-Hydroxy-4-phenylpentan-2-one** and 4-Hydroxy-4-methyl-2-pentanone is provided in the table below. These properties are foundational for the interpretation of more complex analytical data.

| Property | 4-Hydroxy-4-phenylpentan-2-one | 4-Hydroxy-4-methyl-2-pentanone |
|-------------------|--|---|
| Molecular Formula | C ₁₁ H ₁₄ O ₂ | C ₆ H ₁₂ O ₂ |
| Molecular Weight | 178.23 g/mol | 116.16 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Boiling Point | Not available | 166 °C |
| Melting Point | 45-48 °C | -44 °C |

Spectroscopic Characterization Data

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment (4-Hydroxy-4-phenylpentan-2-one) | Chemical Shift (δ) ppm | Multiplicity | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
|------------------------|--------------|---|------------------------|--------------|---|
| 7.25-7.45 | m | Ar-H | - | - | - |
| 4.5 (s, broad) | s | -OH | 3.5 (s, broad) | s | -OH |
| 2.85 | s | -CH ₂ - | 2.68 | s | -CH ₂ - |
| 2.15 | s | -C(O)CH ₃ | 2.19 | s | -C(O)CH ₃ |
| 1.55 | s | -C(OH)CH ₃ | 1.23 | s | -C(OH)(CH ₃) ₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.

| Chemical Shift (δ) ppm | Assignment (4-Hydroxy-4-phenylpentan-2-one) | Chemical Shift (δ) ppm | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
|------------------------------------|---|------------------------------------|---|
| 208.0 | C=O | 209.0 | C=O |
| 147.5 | Ar-C (quaternary) | - | - |
| 128.5 | Ar-CH | - | - |
| 127.0 | Ar-CH | - | - |
| 125.0 | Ar-CH | - | - |
| 72.0 | C-OH | 69.0 | C-OH |
| 55.0 | -CH ₂ - | 53.0 | -CH ₂ - |
| 32.0 | -C(O)CH ₃ | 32.5 | -C(O)CH ₃ |
| 29.0 | -C(OH)CH ₃ | 29.5 | -C(OH)(CH ₃) ₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Frequency (cm ⁻¹) | Intensity | Assignment (4-Hydroxy-4-phenylpentan-2-one) | Frequency (cm ⁻¹) | Intensity | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
|-------------------------------|-------------|---|-------------------------------|-----------|---|
| 3450 (broad) | Strong | O-H stretch | 3440 (broad) | Strong | O-H stretch |
| 3100-3000 | Medium | C-H stretch (aromatic) | - | - | - |
| 2970, 2930 | Medium | C-H stretch (aliphatic) | 2972, 2928 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (ketone) | 1715 | Strong | C=O stretch (ketone) |
| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) | - | - | - |
| 1160 | Medium | C-O stretch | 1170 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment (4-Hydroxy-4-phenylpentan-2-one) | m/z | Relative Intensity (%) | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
|-----|------------------------|--|-----|------------------------|---|
| 178 | 5 | [M] ⁺ | 116 | 10 | [M] ⁺ |
| 160 | 15 | [M - H ₂ O] ⁺ | 98 | 20 | [M - H ₂ O] ⁺ |
| 120 | 100 | [C ₆ H ₅ C(OH)CH ₃] ⁺ | 59 | 100 | [C(OH)(CH ₃) ₂] ⁺ |
| 105 | 40 | [C ₆ H ₅ CO] ⁺ | 58 | 40 | [M - C ₃ H ₆ O] ⁺ (McLafferty) |
| 77 | 30 | [C ₆ H ₅] ⁺ | 43 | 80 | [CH ₃ CO] ⁺ |
| 43 | 60 | [CH ₃ CO] ⁺ | - | - | - |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **¹³C NMR Spectroscopy:** ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

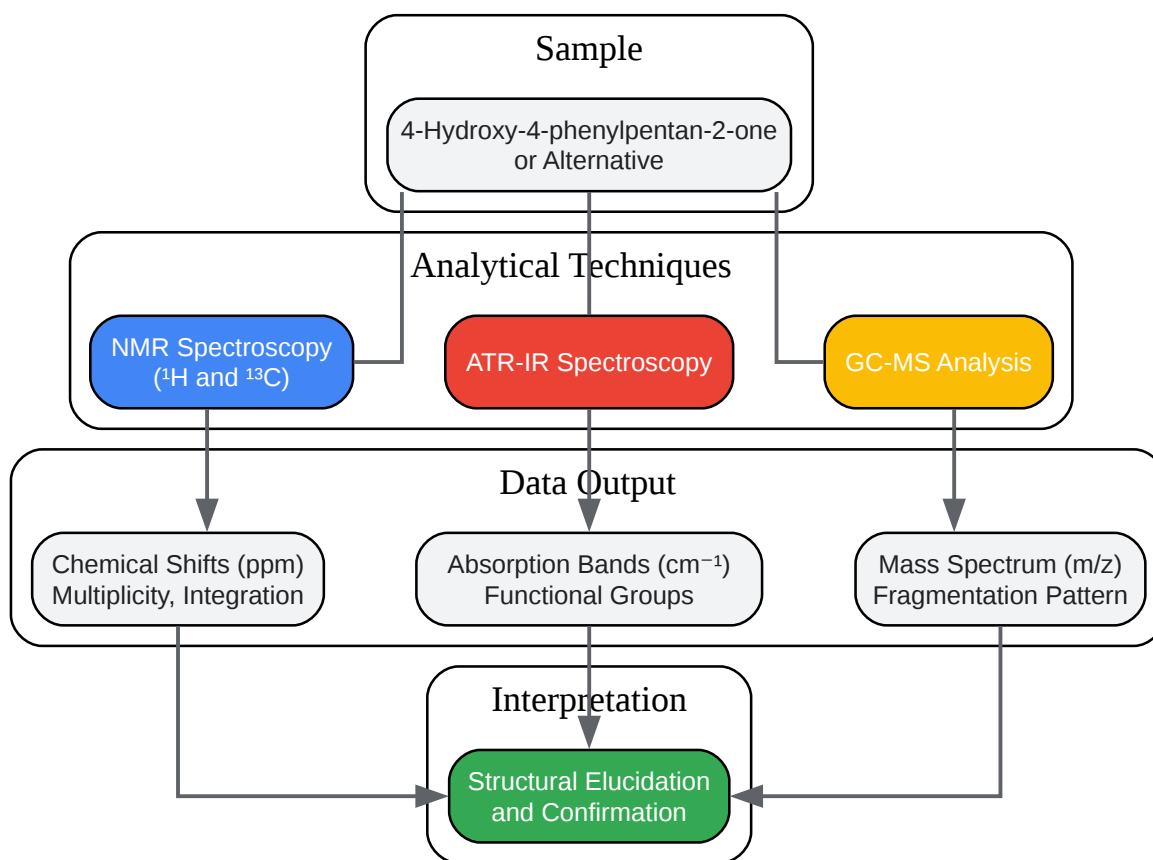
- **Sample Preparation:** A small amount of the liquid sample (4-Hydroxy-4-methyl-2-pentanone) or solid sample (**4-Hydroxy-4-phenylpentan-2-one**) was placed directly onto the diamond crystal of the ATR accessory.
- **Data Acquisition:** IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory. Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A 1 mg/mL solution of the compound was prepared in dichloromethane.
- **GC Conditions:** A gas chromatograph equipped with a 30 m x 0.25 mm x 0.25 μm HP-5ms capillary column was used. The oven temperature was programmed from an initial temperature of 60°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The injector temperature was set to 250°C, and the transfer line to 280°C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 μL aliquot of the sample was injected in splitless mode.
- **MS Conditions:** The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C. Mass spectra were recorded over a mass range of m/z 40-500.

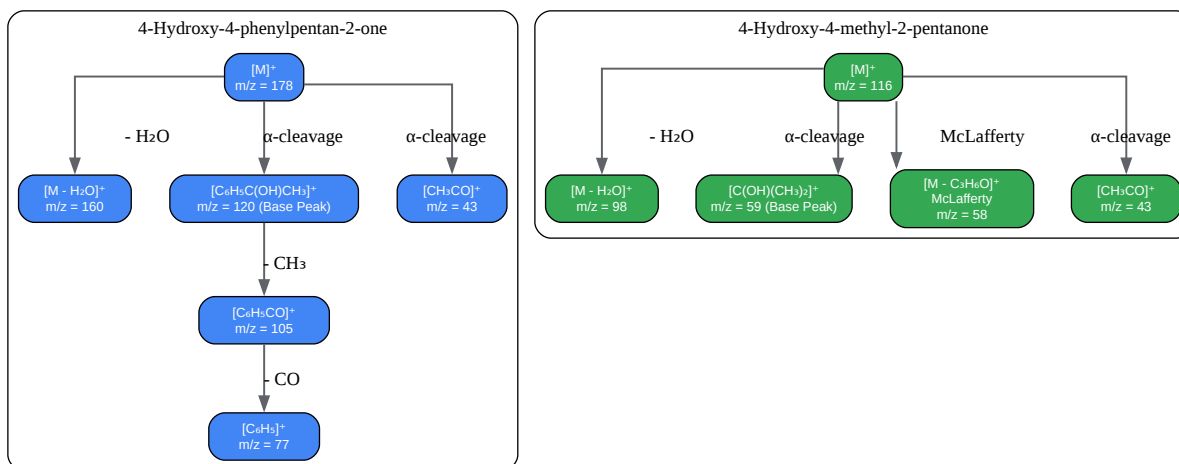
Visualizations

The following diagrams illustrate the experimental workflow for the characterization of these compounds and a logical comparison of their mass spectral fragmentation.



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Experimental workflow for compound characterization.



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Key mass spectral fragmentation pathways.

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